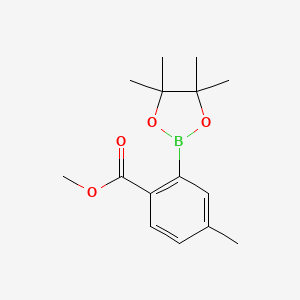

4-甲基-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the chemical formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.

科学研究应用

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in organic chemistry. It facilitates the creation of complex molecules through various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. Its boron-containing structure enhances reactivity and selectivity in synthetic pathways, making it an invaluable component for chemists looking to develop new compounds or materials .

Drug Development

Modification of Drug Candidates

In medicinal chemistry, methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is employed to modify existing drug candidates. The incorporation of this compound can enhance the pharmacokinetic properties of drugs by improving their solubility and bioavailability. For instance, its unique structural attributes allow for the fine-tuning of molecular interactions within biological systems .

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. For example, studies have shown that specific modifications can lead to increased efficacy against various cancer cell lines . This highlights its potential role in the development of novel therapeutic agents.

Material Science

Development of Advanced Materials

The compound is utilized in the creation of advanced materials such as polymers and coatings. Its boron-containing structure imparts enhanced thermal and mechanical properties to these materials, making them suitable for a variety of applications including electronics and protective coatings .

| Material Property | Impact of Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate |

|---|---|

| Thermal Stability | Improved heat resistance in polymer formulations |

| Mechanical Strength | Enhanced durability and toughness in coatings |

| Chemical Reactivity | Increased reactivity allows for tailored material properties |

Fluorescent Probes

Biological Imaging Applications

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is employed in the synthesis of fluorescent probes used for biological imaging. These probes are critical for visualizing cellular processes with high specificity and sensitivity. The ability to track biological interactions in real-time is invaluable for research in cell biology and pharmacology .

Environmental Applications

Sustainable Practices in Chemistry

The compound is also being explored for its applications in developing environmentally friendly pesticides and herbicides. Its boron framework can be utilized to create effective agrochemicals that minimize ecological impact while maintaining efficacy against pests . This aligns with the growing demand for sustainable agricultural practices.

作用机制

Pharmacokinetics

The compound’s physical properties such as its density (108±01 g/cm3) and boiling point (3556±250 °C) suggest that it may have specific pharmacokinetic characteristics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by exposure to oxygen, heat, and light. Therefore, it is recommended to store it in a dark place, sealed, and at room temperature . The compound’s action and efficacy may also be influenced by the specific conditions of its use, including the presence of other compounds, pH, temperature, and more.

生化分析

Biochemical Properties

Compounds with similar structures have been used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Molecular Mechanism

It is known that boronic esters, a group to which this compound belongs, can undergo reactions in different environments, leading to controlled drug release

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through the borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are essential to handle the reagents and catalysts involved .

化学反应分析

Types of Reactions

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydroboration: The compound can participate in hydroboration reactions with alkynes and alkenes, facilitated by transition metal catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium carbonate.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted alkenes, depending on the specific reactants used .

相似化合物的比较

Similar Compounds

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific structure, which provides stability and reactivity in cross-coupling reactions. Its methyl ester group enhances its solubility and reactivity compared to similar compounds, making it a preferred choice in various synthetic applications .

生物活性

Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 519054-54-7

- Structure : The compound features a dioxaborolane moiety which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound primarily involves its role as a potential therapeutic agent in various diseases. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 µg/mL |

| Mycobacterium abscessus | 4–8 µg/mL |

| Mycobacterium smegmatis | 4–8 µg/mL |

These results indicate that the compound exhibits moderate antimicrobial properties against multidrug-resistant strains .

Anticancer Potential

In vitro studies have demonstrated that Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate shows promising anticancer activity. Notably:

- The compound was tested on various cancer cell lines with significant growth inhibition observed.

- IC50 values for breast cancer cell lines (e.g., MDA-MB-231) were reported in the range of 0.126 M, indicating potent effects on cell proliferation .

The selectivity index compared to non-cancerous cells suggests a favorable therapeutic window for targeting cancer cells while sparing normal cells.

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Key Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

- Induction of Apoptosis : Treatment with the compound resulted in increased levels of caspase activity in treated cells, suggesting that it promotes programmed cell death in cancerous cells .

Case Studies

Several case studies have explored the pharmacokinetics and toxicity profiles of Methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate:

- Pharmacokinetic Study :

-

Toxicity Assessment :

- A subacute toxicity study indicated acceptable safety profiles at high doses (up to 800 mg kg) without significant adverse effects observed in vivo.

属性

IUPAC Name |

methyl 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-8-11(13(17)18-6)12(9-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCQKGITUXUKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。